molecular formula C19H29NO4Si B8034371 tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate

tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8034371
M. Wt: 363.5 g/mol
InChI Key: XTBWVPUVMUAFLO-UHFFFAOYSA-N
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Description

tert-Butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate: is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4Si/c1-18(2,3)23-17(22)20-15-10-9-14(11-13(15)12-16(20)21)24-25(7,8)19(4,5)6/h9-12,21H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBWVPUVMUAFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available 4-bromo-1H-indole. The process includes Vilsmeier formylation, reduction, and protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using flow microreactor systems for efficiency, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate exerts its effects involves its ability to act as a protecting group for hydroxyl functionalities. This allows for selective reactions at other sites within a molecule, facilitating complex synthetic transformations . The molecular targets and pathways involved are primarily related to its role in organic synthesis and protection of sensitive groups.

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate apart is its dual functionality, combining both tert-butyl and tert-butyldimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it a versatile intermediate in various synthetic applications .

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